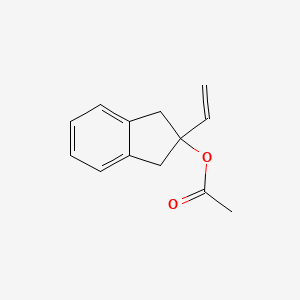

(2-ethenyl-1,3-dihydroinden-2-yl) acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

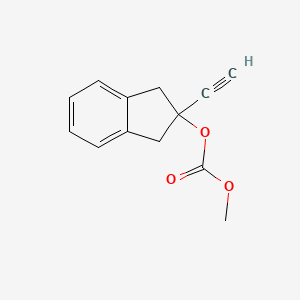

Acetic acid 2-vinyl-indan-2-yl ester is a chemical compound with the molecular formula C13H14O2 . It is used in various applications, including as a reagent in laboratory settings .

Synthesis Analysis

The synthesis of esters like Acetic acid 2-vinyl-indan-2-yl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis

The molecular structure of Acetic acid 2-vinyl-indan-2-yl ester consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Esters, including Acetic acid 2-vinyl-indan-2-yl ester, undergo various reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction can be catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis

Esters are generally liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . This is due to the absence of the polar hydroxyl group found in alcohols and acids . Esters have a neutral effect on litmus .Scientific Research Applications

Organic Synthesis and Catalysis

Vinyl acetate and its derivatives are pivotal in organic synthesis, serving as precursors for producing a variety of chemical compounds. For instance, the ozonolysis of acetic acid vinyl esters in microreactors has been studied for its efficiency in product formation under varying conditions, indicating the importance of vinyl esters in synthetic chemistry for producing esters and aldehydes (Steinfeldt et al., 2007). Additionally, the rearrangement of β,γ-unsaturated esters with thallium trinitrate showcases the synthetic utility of vinyl esters in creating indans with β-keto ester moieties, useful for further chemical modifications (Silva et al., 2006).

Material Science and Polymer Chemistry

Vinyl esters are significant in the field of polymer science, where they are utilized for manufacturing polymers and copolymers. The polymerization of vinyl acetate, for instance, leads to the production of polyvinyl acetate, a material with wide applications ranging from adhesives to coatings. The synthesis and characterization of polymers derived from vinyl esters underscore their versatility and potential for creating materials with tailored properties (Debuigne et al., 2008).

Chemical Engineering and Process Optimization

In chemical engineering, the separation and purification processes involving acetic acid and its esters are of paramount importance. For example, the application of cyclic operation in acetic/water separation demonstrates the engineering challenges and solutions in the distillation of acetic acid from mixtures, highlighting the industrial relevance of understanding and optimizing processes involving vinyl esters (Pătruţ et al., 2019).

Environmental Science and Biodegradation

The atmospheric oxidation and degradation of vinyl esters, such as vinyl acetate, involve complex mechanisms that have implications for environmental science and pollution control. Studies on the OH-initiated degradation of vinyl acetate in the presence and absence of NOx reveal the pathways and products of atmospheric reactions, contributing to our understanding of environmental impacts of volatile organic compounds (Blanco et al., 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

(2-ethenyl-1,3-dihydroinden-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-3-13(15-10(2)14)8-11-6-4-5-7-12(11)9-13/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPZRFDBCDWKHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC2=CC=CC=C2C1)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] benzoate](/img/structure/B6343359.png)